molecular formula C22H24N2O3 B1666716 8-Methoxy-4-((2-isopropylphenyl)amino)-3-quinolinecarboxylate ethyl ester CAS No. 84023-64-3

8-Methoxy-4-((2-isopropylphenyl)amino)-3-quinolinecarboxylate ethyl ester

Cat. No. B1666716
CAS RN: 84023-64-3
M. Wt: 364.4 g/mol
InChI Key: OPLNDEGFDPLWPZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

AHR-9294, a novel inhibitor of H,K-ATPase antagonizes gastric HCl secretion in vivo.

Scientific Research Applications

Inhibition of Acid Secretion

8-Methoxy-4-((2-isopropylphenyl)amino)-3-quinolinecarboxylate ethyl ester, identified as AHR-9294, has been studied for its role in inhibiting acid secretion. This compound was found to inhibit acid secretion stimulated by various secretagogues in rats and dogs. It operates by effectively inhibiting the H+, K+-ATPase enzyme, suggesting its potential as an antisecretory agent. The mechanism of inhibition is competitive with potassium and indicates that AHR-9294 belongs to the class of compounds known as "K+)-site" inhibitors. This research provides insights into the potential therapeutic applications of AHR-9294 in conditions where acid secretion control is desired (Reenstra et al., 1992).

Synthesis and Chemical Structure

The synthesis and chemical structure of compounds related to 8-Methoxy-4-((2-isopropylphenyl)amino)-3-quinolinecarboxylate ethyl ester have been extensively studied. Research includes the development of efficient synthetic pathways for related quinoline derivatives. These studies provide valuable information on the chemical properties and potential for various applications in scientific research and drug development. For instance, the synthesis of rac-(3S,4aR,10aR)-6-Methoxy-1-propyl-1,2,3,4,4a,5,10,10a-octahydrobenzo[g]quinoline-3-carboxylic acid methyl ester showcases the feasibility of large-scale manufacturing of related compounds (Bänziger et al., 2000).

Potential Antiallergy Activity

A study on 3,4-dihydro-4-oxopyrimido[4,5-b]quinoline-2-carboxylic acid derivatives, which are structurally related to 8-Methoxy-4-((2-isopropylphenyl)amino)-3-quinolinecarboxylate ethyl ester, revealed their potential antiallergy activity. These compounds showed varying degrees of intravenous activity against allergies, suggesting their potential as antiallergy agents (Althuis et al., 1980).

Antimicrobial Properties

Novel 1-alkoxy-1,4-dihydro-4-oxo-3-quinolinecarboxylic acids, structurally similar to 8-Methoxy-4-((2-isopropylphenyl)amino)-3-quinolinecarboxylate ethyl ester, were synthesized and evaluated for their antimicrobial properties. Certain compounds demonstrated significant activity against gram-negative microorganisms and Staphylococcus aureus, indicating the potential of these compounds as antimicrobial agents (Agui et al., 1977).

properties

CAS RN

84023-64-3

Product Name

8-Methoxy-4-((2-isopropylphenyl)amino)-3-quinolinecarboxylate ethyl ester

Molecular Formula

C22H24N2O3

Molecular Weight

364.4 g/mol

IUPAC Name

ethyl 8-methoxy-4-(2-propan-2-ylanilino)quinoline-3-carboxylate

InChI

InChI=1S/C22H24N2O3/c1-5-27-22(25)17-13-23-21-16(10-8-12-19(21)26-4)20(17)24-18-11-7-6-9-15(18)14(2)3/h6-14H,5H2,1-4H3,(H,23,24)

InChI Key

OPLNDEGFDPLWPZ-UHFFFAOYSA-N

SMILES

CCOC(=O)C1=CN=C2C(=C1NC3=CC=CC=C3C(C)C)C=CC=C2OC

Canonical SMILES

CCOC(=O)C1=CN=C2C(=C1NC3=CC=CC=C3C(C)C)C=CC=C2OC

Appearance

Solid powder

Other CAS RN

84023-64-3

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

synonyms

8-methoxy-4-((2-isopropylphenyl)amino)-3-quinolinecarboxylate ethyl ester
AHR 9294
AHR-9294

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
8-Methoxy-4-((2-isopropylphenyl)amino)-3-quinolinecarboxylate ethyl ester
Reactant of Route 2
Reactant of Route 2
8-Methoxy-4-((2-isopropylphenyl)amino)-3-quinolinecarboxylate ethyl ester
Reactant of Route 3
Reactant of Route 3
8-Methoxy-4-((2-isopropylphenyl)amino)-3-quinolinecarboxylate ethyl ester
Reactant of Route 4
Reactant of Route 4
8-Methoxy-4-((2-isopropylphenyl)amino)-3-quinolinecarboxylate ethyl ester
Reactant of Route 5
Reactant of Route 5
8-Methoxy-4-((2-isopropylphenyl)amino)-3-quinolinecarboxylate ethyl ester
Reactant of Route 6
Reactant of Route 6
8-Methoxy-4-((2-isopropylphenyl)amino)-3-quinolinecarboxylate ethyl ester

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.